1,1'-[Hexane-1,6-diylbis(oxy)]bis[2-(prop-2-en-1-yl)benzene]
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Overview
Description
1,1’-[Hexane-1,6-diylbis(oxy)]bis[2-(prop-2-en-1-yl)benzene] is an organic compound with a complex structure It consists of a hexane backbone with two oxy groups, each connected to a benzene ring substituted with a prop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Hexane-1,6-diylbis(oxy)]bis[2-(prop-2-en-1-yl)benzene] typically involves the reaction of hexane-1,6-diol with 2-(prop-2-en-1-yl)phenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the ether bonds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are mixed and passed through a reactor at controlled temperatures and pressures. This method ensures a consistent yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1’-[Hexane-1,6-diylbis(oxy)]bis[2-(prop-2-en-1-yl)benzene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the double bonds in the prop-2-en-1-yl groups to single bonds.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1,1’-[Hexane-1,6-diylbis(oxy)]bis[2-(prop-2-en-1-yl)benzene] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 1,1’-[Hexane-1,6-diylbis(oxy)]bis[2-(prop-2-en-1-yl)benzene] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-[Ethane-1,2-diylbis(oxy)]bis[2-(prop-2-en-1-yl)benzene]
- 1,1’-[Decane-1,10-diylbis(oxy)]bis[2-(prop-2-en-1-yl)benzene]
- 1,1’-[Hexane-1,6-diylbis(oxy)]bis[2-(methyl)benzene]
Uniqueness
1,1’-[Hexane-1,6-diylbis(oxy)]bis[2-(prop-2-en-1-yl)benzene] is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .
Properties
CAS No. |
141455-57-4 |
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Molecular Formula |
C24H30O2 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
1-prop-2-enyl-2-[6-(2-prop-2-enylphenoxy)hexoxy]benzene |
InChI |
InChI=1S/C24H30O2/c1-3-13-21-15-7-9-17-23(21)25-19-11-5-6-12-20-26-24-18-10-8-16-22(24)14-4-2/h3-4,7-10,15-18H,1-2,5-6,11-14,19-20H2 |
InChI Key |
ZTZJMJSEEDOHRL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC=CC=C1OCCCCCCOC2=CC=CC=C2CC=C |
Origin of Product |
United States |
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